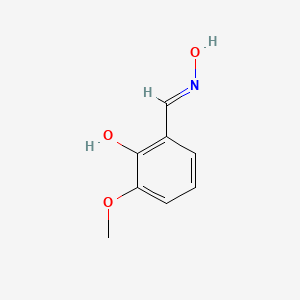

2-Hydroxy-3-methoxybenzaldehyde oxime

Overview

Description

2-Hydroxy-3-methoxybenzaldehyde oxime (IUPAC name: this compound) is a derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a naturally occurring benzaldehyde isomer. The oxime is synthesized by reacting o-vanillin with hydroxylamine, introducing an oxime (-NOH) functional group at the aldehyde position. Key properties include:

The parent compound, o-vanillin, has a melting point of 40–42°C and boiling point of 265–266°C, with applications in antifungal agents and corrosion inhibitors .

Preparation Methods

Conventional Synthesis Methods

Traditional protocols for synthesizing 2-hydroxy-3-methoxybenzaldehyde oxime involve the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in hydroxylic solvents such as ethanol or water. These methods typically require elevated temperatures (60–70°C) and stoichiometric bases like sodium acetate or pyridine to neutralize the hydrochloric acid generated during the reaction . For example, a classic procedure involves refluxing the aldehyde with hydroxylamine hydrochloride in aqueous ethanol for 4–6 hours, followed by recrystallization from ethanol-water mixtures. However, these conditions often lead to side reactions, including hydrolysis of the oxime group or decomposition of hydroxylamine, resulting in moderate yields (70–80%) .

Glycine-Catalyzed Synthesis

A breakthrough in oxime synthesis was achieved through the development of a glycine-catalyzed method, which operates under ambient conditions in dimethylformamide (DMF) . This approach eliminates the need for harsh acidic or basic media, significantly improving reaction efficiency and substrate compatibility.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of 2-hydroxy-3-methoxybenzaldehyde, facilitated by glycine’s dual role as a weak base and hydrogen-bond donor. Key parameters include:

-

Molar ratios : 1:1 aldehyde to hydroxylamine hydrochloride, with 0.5 equivalents of glycine.

-

Solvent : Anhydrous DMF, which stabilizes intermediates through polar aprotic interactions.

-

Temperature : Room temperature (25°C), minimizing thermal degradation.

The reaction typically completes within 5 hours, as monitored by thin-layer chromatography (TLC). Workup involves dilution with diethyl ether, aqueous washing to remove glycine and excess reagents, and recrystallization from ethyl acetate-hexane mixtures .

Synthetic Protocol

The optimized procedure is as follows:

-

Dissolve hydroxylamine hydrochloride (1 mmol) and glycine (0.5 mmol) in dry DMF (5 mL).

-

Add 2-hydroxy-3-methoxybenzaldehyde (1 mmol) under nitrogen atmosphere.

-

Stir at 25°C for 5 hours.

-

Quench with ether (20 mL), wash with water, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and recrystallize the residue.

This method achieves a 95% isolated yield, outperforming traditional approaches .

Optimization of Reaction Parameters

Catalyst Loading

Glycine’s sub-stoichiometric use (0.5 equivalents) is critical. Reducing the catalyst to <0.3 equivalents halts the reaction at <50% conversion, while excess glycine (>0.7 equivalents) offers no kinetic advantage .

Solvent Effects

DMF’s high polarity stabilizes the oxime intermediate, whereas protic solvents like ethanol decrease yields to 65–75% due to competitive hydrogen bonding .

Substrate Scope

The glycine method is generalizable to aromatic aldehydes, but steric and electronic effects modulate reaction rates. For 2-hydroxy-3-methoxybenzaldehyde, the ortho-methoxy group enhances electrophilicity at the carbonyl carbon, accelerating oxime formation .

Characterization of the Compound

Spectroscopic Data

-

IR (KBr) : 3332 cm⁻¹ (O–H stretch), 1756 cm⁻¹ (C=N stretch), 1480 cm⁻¹ (aromatic C–C) .

-

¹H NMR (200 MHz, CDCl₃) : δ 9.9 (s, 1H, phenolic –OH), 8.2 (s, 1H, oxime –NOH), 8.0 (s, 1H, HC=N), 6.7–6.9 (m, 3H, aromatic H), 3.9 (s, 3H, –OCH₃) .

-

LCMS : m/z 167 (M⁺·), consistent with the molecular formula C₈H₉NO₃ .

Elemental Analysis

Calculated for C₈H₉NO₃: C, 57.5%; H, 5.4%; N, 8.4%. Found: C, 57.4%; H, 5.5%; N, 8.4% .

Comparative Analysis with Traditional Methods

The glycine-catalyzed method offers distinct advantages over conventional approaches:

| Parameter | Conventional Method | Glycine-Catalyzed Method |

|---|---|---|

| Solvent | Ethanol/water | Anhydrous DMF |

| Temperature | 60–70°C | 25°C |

| Reaction Time | 4–6 hours | 5 hours |

| Yield | 70–80% | 95% |

| Workup Complexity | Multi-step recrystallization | Simple ether extraction |

The absence of heating reduces energy costs and avoids thermal decomposition, while the aprotic solvent minimizes side reactions .

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-3-methoxybenzaldehyde oxime serves as a precursor for synthesizing pharmaceuticals with antifungal and antibacterial properties. Its derivatives have been explored for their potential therapeutic effects against various pathogens.

Biochemistry

The compound is studied for its biological activities, particularly its role in oxidative stress modulation and enzyme inhibition. It has demonstrated potential as an antimicrobial and anticancer agent through its interaction with cellular systems.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and other organic chemicals. Its reactivity allows it to be used as a building block for complex organic molecules.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antifungal activity against various strains, including:

- Aspergillus fumigatus

- A. flavus

- A. terreus

- Penicillium expansum

These fungi are known to cause severe infections in immunocompromised individuals.

Anticancer Potential

The compound's ability to modulate oxidative stress suggests applications in cancer therapy. Studies have shown that it may induce apoptosis in cancer cells by disrupting redox balance, although further research is necessary to elucidate the precise mechanisms involved.

Antifungal Activity Study

A study evaluated the efficacy of this compound against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections.

Antioxidant Activity Research

In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells.

Data Table: Biological Activities of this compound

| Property | Description |

|---|---|

| Antimicrobial Spectrum | Effective against Aspergillus species and Penicillium |

| Anticancer Activity | Induces apoptosis; disrupts redox balance |

| Inhibition of Tyrosinase | Weak inhibitor; potential use in skin whitening agents |

| Oxidative Stress Modulation | Alters cellular redox state; impacts cell viability |

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form coordination complexes with metal ions, influencing their reactivity and biological activity . Additionally, the compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy and Hydroxyl Substituent Variations

The position of methoxy (-OCH₃) and hydroxyl (-OH) groups on the benzaldehyde scaffold significantly influences physicochemical and biological properties.

Key Observations :

- Antifungal Activity : The hydroxyl group at the ortho position enhances antifungal potency. For example, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) exhibits a MIC of 0.67 mM against filamentous fungi, while its dimethoxy analog (2,3-dimethoxybenzaldehyde) shows reduced activity (MIC: 2.5 mM) .

- Thermal Stability : Isovanillin (3-hydroxy-4-methoxy isomer) has a significantly higher melting point (113–115°C) than o-vanillin, suggesting stronger intermolecular interactions due to substituent arrangement .

Functional Group Analogs: Oxime vs. Aldehyde vs. Azomethine

Replacing the aldehyde group with oxime or azomethine (-CH=N-) functionalities alters reactivity and applications:

Structural Impact :

- Oximes exhibit strong metal-chelating properties due to the -NOH group, making them useful in catalysis or polymer stabilization.

- Azomethines (Schiff bases) demonstrate higher inhibition efficiency (e.g., ~85% for o-vanillin-derived azomethines in 1 M HCl) compared to unmodified aldehydes .

Halogenated Derivatives

Bromination of the benzaldehyde scaffold introduces steric and electronic effects. For example:

- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (C₈H₈BrNO₃) has a molecular weight of 262.06 g/mol. Halogenation may enhance biological activity or alter solubility, though specific data are unavailable in the provided evidence .

Biological Activity

2-Hydroxy-3-methoxybenzaldehyde oxime, also known as 3-Methoxysalicylaldehyde oxime, is a compound of significant interest in various fields including medicinal chemistry and biochemistry. Its biological activities have been the subject of numerous studies, revealing its potential as an antimicrobial and anticancer agent, along with its roles in biochemical pathways related to oxidative stress.

- Molecular Formula: C9H11NO3

- Molar Mass: 181.19 g/mol

- Structure: The compound features a hydroxyl group and a methoxy group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with cellular antioxidation systems. It primarily disrupts redox homeostasis, leading to the inhibition of fungal growth and potential anticancer effects through various biochemical pathways.

Target of Action

- Cellular Antioxidation Systems: The compound destabilizes these systems, affecting oxidative stress-response pathways.

Mode of Action

- The compound interacts with specific enzymes and proteins, acting as a weak inhibitor of tyrosinase, which is involved in melanin production. This interaction may contribute to its antifungal properties against pathogens like Aspergillus species .

Antimicrobial Properties

Research has demonstrated that this compound exhibits moderate antifungal activity. It has shown effectiveness against:

- Aspergillus fumigatus

- A. flavus

- A. terreus

- Penicillium expansum

These fungi are known for causing invasive aspergillosis and mycotoxin production in humans .

Anticancer Potential

The compound's ability to modulate oxidative stress suggests potential applications in cancer therapy. Studies indicate that it may induce apoptosis in cancer cells by disrupting redox balance, although further research is needed to clarify its mechanisms and efficacy .

Case Studies

- Antifungal Activity Study : A study evaluated the efficacy of this compound against various fungal strains. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent for fungal infections.

- Antioxidant Activity Research : In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its role as an antioxidant. This property may contribute to its protective effects against oxidative damage in cells .

Biochemical Analysis

| Property | Description |

|---|---|

| Inhibition of Tyrosinase | Weak inhibitor; potential use in skin whitening agents |

| Oxidative Stress Modulation | Alters cellular redox state; impacts cell viability |

| Antimicrobial Spectrum | Effective against specific fungi causing human diseases |

Applications in Research and Industry

This compound serves multiple roles across various sectors:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceuticals with antifungal and antibacterial properties.

- Biochemistry : Utilized in studies related to oxidative stress and enzyme inhibition.

- Industrial Applications : Employed in dye production and as an intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Hydroxy-3-methoxybenzaldehyde oxime, and how can reaction efficiency be optimized?

- Methodological Answer : The oxime is synthesized by reacting 2-Hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under mildly acidic conditions (e.g., sodium acetate buffer). A 1.2:1 molar ratio of aldehyde to hydroxylamine is typically used to drive the reaction to completion. The reaction is monitored via TLC or HPLC to confirm the disappearance of the aldehyde peak. Purification involves recrystallization from ethanol or aqueous ethanol to remove unreacted reagents . For optimization, control reaction temperature (60–70°C) and extend reaction time (4–6 hours) to achieve >90% yield.

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to identify the oxime proton (δ 8.2–8.5 ppm) and confirm the absence of the aldehyde proton (δ ~9.8 ppm). FT-IR analysis should show a strong C=N stretch near 1640 cm .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) reveals intramolecular hydrogen bonding between the hydroxyl and oxime groups, stabilizing the anti configuration. Lattice parameters (e.g., orthorhombic system, space group Fdd2) can be cross-referenced with published data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), tightly sealed goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved N95 mask) for prolonged exposure .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Incompatible with strong acids/bases due to potential hydrolysis of the oxime group .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, hydroxyl) influence the reactivity of benzaldehyde oximes in nucleophilic addition reactions?

- Methodological Answer : The ortho-methoxy and hydroxyl groups create steric hindrance and electronic effects. For example:

- Steric Effects : The ortho-methoxy group restricts rotation around the C–N bond, favoring specific tautomers.

- Electronic Effects : Hydrogen bonding between hydroxyl and oxime groups enhances electrophilicity at the C=N bond, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity in reactions like Beckmann rearrangements .

Q. What strategies are effective for resolving contradictory crystallographic data on oxime conformers?

- Methodological Answer :

- Dynamic NMR : Analyze temperature-dependent H NMR to detect tautomer interconversion (e.g., syn vs. anti configurations).

- High-Resolution Crystallography : Use SHELXL for refining occupancy ratios of disordered conformers. For example, reports 74.4% of torsion angles near 0° (planar anti), while 22.4% adopt ±30° deviations due to crystal packing .

- Theoretical Validation : Compare experimental data with molecular dynamics simulations (e.g., using Gaussian or ORCA) to assess energy differences between conformers .

Q. How can this compound be utilized in designing bioactive derivatives?

- Methodological Answer :

- Functionalization : React the oxime with acyl chlorides (e.g., trifluoromethyl pyrazole-4-carbonyl chloride) to form ester derivatives. Monitor reaction progress via LC-MS .

- Biological Screening : Test derivatives for antifungal activity using agar dilution assays (e.g., against Candida albicans). Structure-activity relationships (SAR) can link electron-withdrawing substituents (e.g., –CF) to enhanced bioactivity .

Properties

IUPAC Name |

2-(hydroxyiminomethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-9-11)8(7)10/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDGYWVSQUBDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272764 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-99-5 | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-3-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.